"ATM Inhibitor-6" role in cell cycle checkpoint signaling
"ATM Inhibitor-6" role in cell cycle checkpoint signaling
An In-depth Technical Guide on the Role of ATM Inhibitors in Cell Cycle Checkpoint Signaling
Topic: "ATM Inhibitor-6" and its role in cell cycle checkpoint signaling.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the role of Ataxia Telangiectasia Mutated (ATM) inhibitors in cell cycle checkpoint signaling. The initial query concerned "ATM Inhibitor-6," a selective ATM kinase inhibitor also identified by the code A-193. While this compound is available as a research chemical, publicly accessible literature containing in-depth quantitative data and detailed experimental protocols for this specific molecule is scarce.
Therefore, to fulfill the core requirements of this guide, we will focus on well-characterized, potent, and selective ATM inhibitors, namely KU-60019 and M4076 , as representative examples. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to the study of selective ATM inhibitors like ATM Inhibitor-6.
ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), initiating a signaling cascade that arrests the cell cycle to allow for DNA repair or, if the damage is too severe, to induce apoptosis.[1][2] This central role in the DNA Damage Response (DDR) makes ATM a critical target in oncology. By inhibiting ATM, cancer cells can be prevented from repairing DNA damage induced by radiation or chemotherapy, leading to mitotic catastrophe and cell death.[3][4]
Core Mechanism: ATM in Cell Cycle Checkpoint Signaling
Upon detection of DSBs, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the cellular response.[1][5] Key among these are the checkpoint kinases CHK2 and the tumor suppressor p53.[6]
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G1/S Checkpoint: Activated ATM phosphorylates and activates CHK2, which in turn phosphorylates p53 at Serine 20.[7] ATM also directly phosphorylates p53 at Serine 15. These phosphorylation events stabilize p53 by preventing its degradation via MDM2, leading to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 then inhibits CDK2/Cyclin E complexes, blocking the transition from the G1 to the S phase of the cell cycle.[8][9]
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G2/M Checkpoint: The ATM-CHK2 pathway also plays a crucial role in the G2/M checkpoint. Activated CHK2 phosphorylates and inactivates the CDC25C phosphatase.[7] In its active state, CDC25C would normally dephosphorylate and activate the CDK1/Cyclin B complex, which is the master regulator of entry into mitosis. Inhibition of CDC25C thus prevents mitotic entry, allowing time for DNA repair.[8][9]
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Intra-S Checkpoint: ATM contributes to slowing DNA replication in response to damage by phosphorylating targets such as SMC1.[5]
ATM inhibitors block the kinase activity of ATM, thereby preventing these phosphorylation cascades. This abrogation of cell cycle checkpoints is a key mechanism by which these inhibitors sensitize cancer cells to DNA-damaging agents.[3] Cells with inhibited ATM cannot arrest their cycle to repair DNA, leading them to enter mitosis with damaged chromosomes, which often results in cell death.[10]
Quantitative Data on Representative ATM Inhibitors
The following tables summarize key quantitative data for the representative ATM inhibitors KU-60019 and M4076.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| KU-60019 | ATM | 6.3 | >270-fold vs. DNA-PKcs (1,700 nM) | [11] |
| >1600-fold vs. ATR (>10,000 nM) | [11] | |||
| M4076 | ATM | 0.2 (at ATP Km) | Weakly affects PI3K (IC50 = 9,000 nM) | [12] |
| 0.7 (at 1mM ATP) | Does not affect ATR-CHK1 or DNA-PK signaling up to 30,000 nM | [12] |
Table 2: Cellular Potency and Radiosensitization
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| KU-60019 | U87 Glioma | Western Blot | >70% decrease in p53 (S15) phosphorylation | 1 µM | [11] |
| U1242 Glioma | Western Blot | Complete inhibition of CHK2 (T68) phosphorylation | 3 µM | [3] | |
| U87 Glioma | Viability Assay | Dose-Enhancement Ratio (DER) of 4.4 | 10 µM | [3] | |
| U87 Glioma | Viability Assay | Dose-Enhancement Ratio (DER) of 1.7 | 1 µM | [3] | |
| M4076 | A549 Lung | Western Blot | Inhibition of IR-induced ATM, KAP1, CHK2, p53 phosphorylation | 1 µM | [12] |
| Panel of 8 cell lines | ATM/CHK2 Phos. | IC50 range: 9 - 64 nM | 9 - 64 nM | [12] | |
| FaDu Xenograft | In vivo pCHK2 | Target inhibition exceeded IC90 at doses ≥200 mg QD | ≥200 mg/day | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Western Blotting for ATM Signaling Pathway
This protocol is used to assess the phosphorylation status of ATM and its downstream targets like CHK2 and p53.
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Cell Lysis:
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Culture cells to 70-80% confluency.
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Treat cells with the ATM inhibitor (e.g., KU-60019 at 1-10 µM) for 1-2 hours, followed by induction of DNA damage (e.g., 5-10 Gy ionizing radiation).
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Harvest cells at desired time points post-damage (e.g., 15 min, 1 hour).
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Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Incubate on ice for 30 minutes, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
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Separate proteins on a 4-15% SDS-polyacrylamide gel.
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Transfer proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
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Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., β-actin).
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Wash the membrane three times for 10 minutes each in TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again as in the previous step.
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Quantify band intensity using image analysis software and normalize to the loading control.
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Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
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Cell Preparation:
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Seed 1-2 x 10^6 cells and allow them to adhere overnight.
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Treat cells with the ATM inhibitor and/or DNA damaging agent as required for the experiment.
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Harvest cells (including any floating cells) by trypsinization and centrifugation.
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Fixation:
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Wash the cell pellet with cold PBS.
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Resuspend the pellet in 0.5 mL of PBS.
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While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
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Incubate at -20°C for at least 2 hours (can be stored for weeks).
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Staining:
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Centrifuge the fixed cells and discard the ethanol.
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Wash the cell pellet with PBS.
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Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
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Incubate in the dark for 30 minutes at room temperature.
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Data Acquisition and Analysis:
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Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal (typically >610 nm).
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Collect data for at least 10,000-20,000 single-cell events.
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Analyze the DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
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Protocol 3: Clonogenic Survival Assay
This assay measures the ability of single cells to survive treatment and form colonies, providing a measure of reproductive viability.
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Cell Seeding:
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Prepare a single-cell suspension from a stock culture.
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Count the cells accurately.
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Plate a precise number of cells (ranging from 200 to 10,000, depending on the expected toxicity of the treatment) into 6-well plates or 100 mm dishes.
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Treatment:
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Allow cells to attach for several hours.
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Pre-treat with the ATM inhibitor for 1-2 hours.
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Expose cells to various doses of ionizing radiation or a cytotoxic drug.
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Remove the drug-containing medium after the desired exposure time and replace it with fresh medium. For radiation, no medium change is needed.
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Incubation:
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Incubate the plates for 10-14 days, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.
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Staining and Counting:
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Aspirate the medium and wash the colonies with PBS.
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Fix the colonies with a solution like methanol:acetic acid (3:1) or 6% glutaraldehyde.
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Stain the colonies with 0.5% crystal violet solution for 30 minutes.
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Gently wash with water and allow the plates to air dry.
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Count the number of colonies in each dish.
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Data Analysis:
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Calculate the Plating Efficiency (PE) for the untreated control: (Number of colonies counted / Number of cells seeded) x 100%.
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Calculate the Surviving Fraction (SF) for each treatment dose: (Number of colonies counted / (Number of cells seeded x PE/100)).
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Plot the SF on a logarithmic scale against the treatment dose on a linear scale to generate a cell survival curve.
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Visualizations
The following diagrams were created using the DOT language to illustrate key concepts and workflows.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are checkpoints in the cell cycle? | AAT Bioquest [aatbio.com]
- 9. Cell Cycle Checkpoints | Biology for Majors I [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
